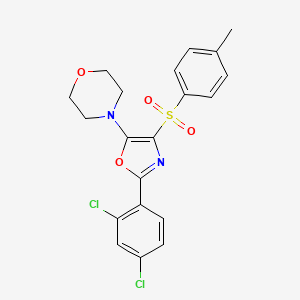

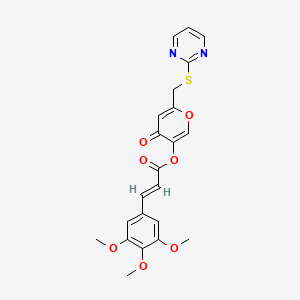

6-methoxy-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-methoxy-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide, also known as MOCCA, is a synthetic compound that belongs to the class of chromene derivatives. MOCCA has been extensively studied for its potential applications in the field of drug discovery and development.

Applications De Recherche Scientifique

Crystalline Structure and Polymorphism

The study of chromene derivatives, including compounds like 6-methoxy-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide, has shown their ability to form various crystalline structures and polymorphs. These properties are crucial for understanding the solid-state characteristics and stability of pharmaceutical compounds. Research by Reis et al. (2013) on related chromene compounds revealed the formation of different polymorphic forms, showcasing the impact of molecular modifications on crystalline structure and pharmaceutical formulation processes (Reis, Gaspar, Borges, Gomes, & Low, 2013).

Fluorescence Properties

Chromene derivatives exhibit significant fluorescence properties due to their conjugated systems and various hydrogen bonds within their structures. The synthesis and characterization of benzo[c]coumarin carboxylic acids by Shi, Liang, and Zhang (2017) highlighted the excellent fluorescence of these compounds in both ethanol solution and the solid state. This property is valuable for developing optical materials and sensors (Shi, Liang, & Zhang, 2017).

Chemical Synthesis and Reactions

Chromene derivatives are versatile intermediates in organic synthesis. Pimenova et al. (2003) explored the chemical reactions of chromene compounds, leading to the formation of various novel structures. This research demonstrates the utility of chromene derivatives in synthesizing new chemical entities with potential pharmaceutical applications (Pimenova, Krasnych, Goun, & Miles, 2003).

Diuretic and Hypertension Remedies

Some chromene derivatives have been identified for their strong diuretic properties and potential as new hypertension remedies. Shishkina et al. (2018) found that certain polymorphic modifications of these compounds can influence their pharmacological activity, highlighting the importance of solid-state chemistry in drug development (Shishkina, Levandovskiy, Ukrainets, Sidorenko, Grinevich, & Yanchuk, 2018).

Heterocyclic Synthesis

The unique process of phenolic oxidation utilized in the synthesis of chromenes, as reported by Pelter et al. (1997), provides a novel approach to heterocyclic synthesis. This method allows for the introduction of heteroatoms not initially attached to a benzene ring, demonstrating the flexibility and potential of chromene derivatives in organic synthesis (Pelter, Hussain, Smith, & Ward, 1997).

Propriétés

IUPAC Name |

6-methoxy-2-oxo-N-(4-phenoxyphenyl)chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17NO5/c1-27-19-11-12-21-15(13-19)14-20(23(26)29-21)22(25)24-16-7-9-18(10-8-16)28-17-5-3-2-4-6-17/h2-14H,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJABQQMQPRVRNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate](/img/structure/B2869554.png)

![Ethyl 2-[6-sulfamoyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2869555.png)

![N-(2-(dimethylamino)ethyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide hydrochloride](/img/structure/B2869558.png)

![Benzo[d]thiazol-2-yl(7-phenyl-1,4-thiazepan-4-yl)methanone](/img/structure/B2869559.png)

![(2Z)-2-[(4-fluoro-3-methylphenyl)sulfonylhydrazinylidene]-N-phenylchromene-3-carboxamide](/img/structure/B2869567.png)

![1-methyl-3,9-diphenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2869570.png)

![1-(4-Methoxyphenyl)-3-[4-(4-methoxyphenyl)piperazino]-1-propanone](/img/structure/B2869571.png)

![2-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2869572.png)

![2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2869576.png)